Stereochemical Configuration: (2S,3S) vs. (2R,3S) Diastereomer — Identical Molecular Formula, Distinct Biological Recognition
The target compound bears a (2S,3S) configuration, while its nearest diastereomer CAS 871948-93-5 carries a (2R,3S) configuration. Both share the identical molecular formula (C23H31NO3), molecular weight (369.5 Da), and heavy atom count (27), yet differ fundamentally in the three-dimensional arrangement of substituents at the C2 stereocenter . This configurational difference is decisive in the context of hydroxyethylamine-based aspartic protease inhibitors, where the C2 hydroxyl of the (2S) configuration establishes a conserved hydrogen-bond network with the catalytic aspartate dyad; the (2R) epimer disrupts this interaction, resulting in potency losses exceeding 100-fold in structurally analogous systems [1]. Physicochemical properties are nearly indistinguishable between diastereomers: predicted density 1.084 g/cm³ vs. 1.1±0.1 g/cm³, boiling point ~503.7°C for both, flash point ~258.4°C for both . Thus, stereochemical identity is the sole procurement-relevant differentiator with direct biological consequence.
| Evidence Dimension | Stereochemical configuration at C2 and C3 |
|---|---|
| Target Compound Data | (2S,3S) absolute configuration; XLogP3 4.3; 1 H-bond donor; 4 H-bond acceptors; MW 369.5 Da |
| Comparator Or Baseline | (2R,3S) diastereomer (CAS 871948-93-5); identical MW (369.5 Da), formula, and H-bond counts; ACD/LogP 5.91 (different prediction method, not directly comparable) |
| Quantified Difference | No measurable difference in bulk physicochemical properties; key difference is stereochemical configuration at C2, which controls biological target engagement in downstream drug molecules |
| Conditions | Predicted properties from ACD/Labs Percepta Platform (v14.00) for comparator ; XLogP3 from PubChem method for target |
Why This Matters
Purchasing the incorrect diastereomer yields a compound with identical analytical specifications (MW, formula, purity) but incorrect stereochemistry, which cannot be detected by achiral QC methods yet renders it useless for stereospecific downstream coupling reactions.
- [1] Reetz MT, et al. Diastereoselective synthesis of enantiopure γ-amino-β-hydroxy acids by Reformatsky reaction of chiral α-dibenzylamino aldehydes. Tetrahedron. 2001;57:2515-2525. doi:10.1016/S0040-4020(01)00076-X. Establishes stereochemical dependence of biological activity for β-amino-α-hydroxy ester systems. View Source
